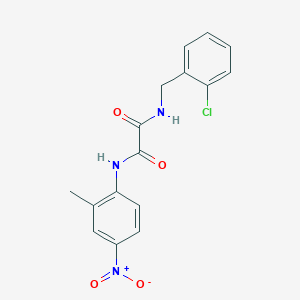
N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound characterized by the presence of both chlorobenzyl and methyl-nitrophenyl groups attached to an oxalamide backbone
Wissenschaftliche Forschungsanwendungen
N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 2-chlorobenzylamine and 2-methyl-4-nitroaniline in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like ethanol or dimethylformamide (DMF).
Major Products:
- Reduction of the nitro group yields N1-(2-chlorobenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- N1-(2-chlorobenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(2-methyl-4-hydroxyphenyl)oxalamide
Comparison: N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the presence of both a nitro group and a chlorobenzyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-8-12(20(23)24)6-7-14(10)19-16(22)15(21)18-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSRRRRRXIYIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2502866.png)
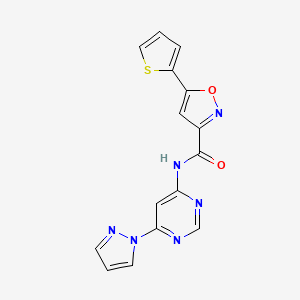
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
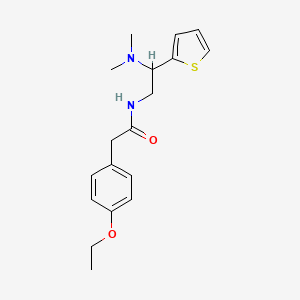
![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)
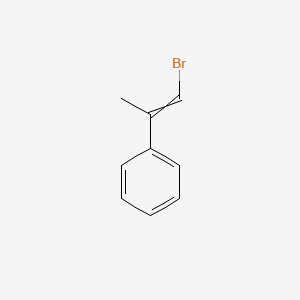
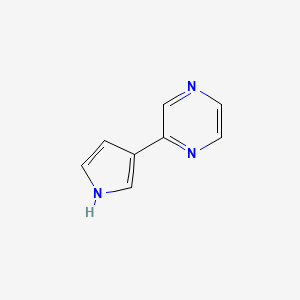
![methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2502878.png)
![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2502883.png)

![1-(3,4-Dimethylphenyl)-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)pyrrolidin-2-one](/img/structure/B2502887.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
